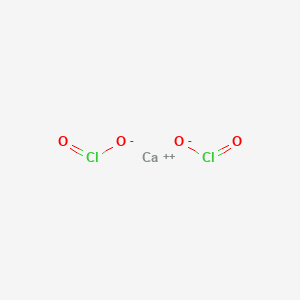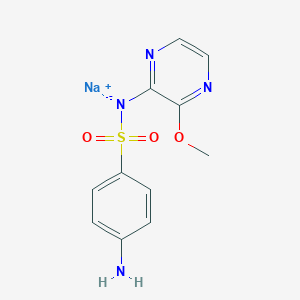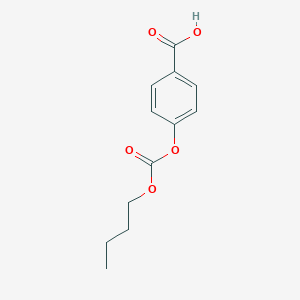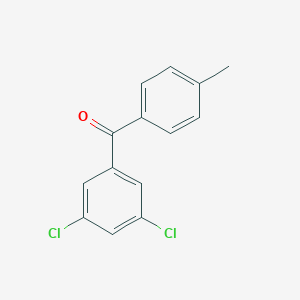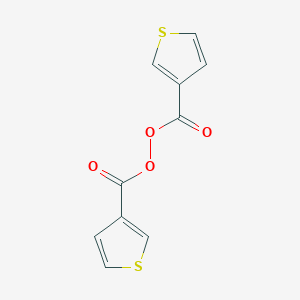
Bis(3-thienylcarbonyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-thienylcarbonyl) peroxide is a chemical compound that belongs to the class of organic peroxides. It is an important reagent in organic chemistry and is widely used in scientific research. This compound has gained considerable attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
Bis(3-thienylcarbonyl) peroxide acts as a radical initiator in various chemical reactions. It undergoes homolytic cleavage to form two thiyl radicals, which can initiate radical chain reactions. The radical chain reactions involve the formation of new radicals, which can react with other molecules to form new products. The mechanism of action of bis(3-thienylcarbonyl) peroxide depends on the reaction conditions and the nature of the reactants.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of bis(3-thienylcarbonyl) peroxide. However, it is known that this compound can cause skin and eye irritation. It is also a potential mutagen and carcinogen, and exposure to this compound should be minimized.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(3-thienylcarbonyl) peroxide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a highly reactive radical initiator that can initiate radical chain reactions at low temperatures. However, this compound has some limitations as well. It is a potential health hazard and should be handled with care. It is also sensitive to light and heat, which can cause decomposition and decrease its reactivity.
Zukünftige Richtungen
There are several future directions for the use of bis(3-thienylcarbonyl) peroxide in scientific research. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the use of this compound in the preparation of new conducting polymers for electronic and sensing applications. Moreover, the potential mutagenic and carcinogenic effects of this compound should be further investigated to ensure its safe use in scientific research.
Conclusion
Bis(3-thienylcarbonyl) peroxide is a useful reagent in organic chemistry and has potential applications in various fields. It is a stable and easy-to-handle compound that can be synthesized using simple methods. However, it is a potential health hazard and should be handled with care. The future directions for the use of this compound in scientific research include the development of new synthetic methods and the preparation of new conducting polymers.
Synthesemethoden
Bis(3-thienylcarbonyl) peroxide can be synthesized by the reaction of 3-thienylcarboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate peracid, which undergoes homolytic cleavage to form the desired peroxide. The purity and yield of the product can be improved by using appropriate purification techniques.
Wissenschaftliche Forschungsanwendungen
Bis(3-thienylcarbonyl) peroxide has been used in various scientific research applications. It is a useful reagent for the synthesis of organic compounds, such as ketones, aldehydes, and esters. It has also been used as an initiator for polymerization reactions. Moreover, this compound has been used as a radical initiator in the preparation of conducting polymers, which have potential applications in electronic devices and sensors.
Eigenschaften
CAS-Nummer |
14596-82-8 |
|---|---|
Produktname |
Bis(3-thienylcarbonyl) peroxide |
Molekularformel |
C10H6O4S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
thiophene-3-carbonyl thiophene-3-carboperoxoate |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-1-3-15-5-7)13-14-10(12)8-2-4-16-6-8/h1-6H |
InChI-Schlüssel |
NIPXPORFFVCBNP-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |
Kanonische SMILES |
C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |
Andere CAS-Nummern |
14596-82-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



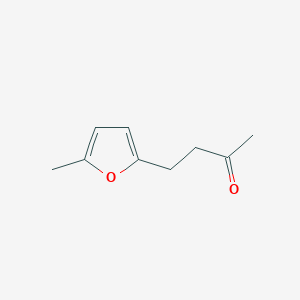
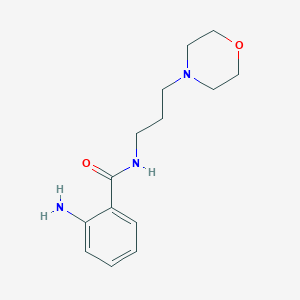
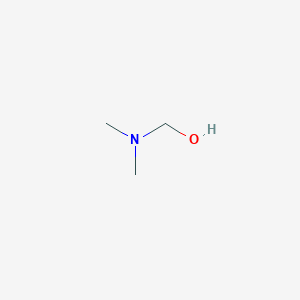
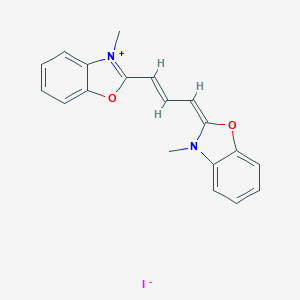
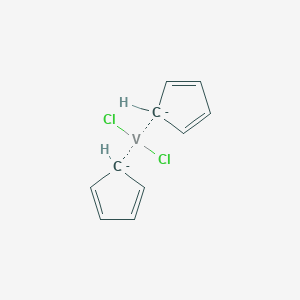
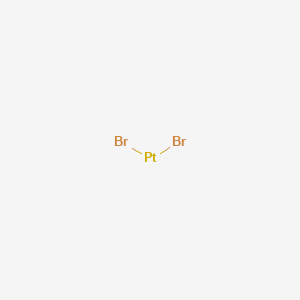
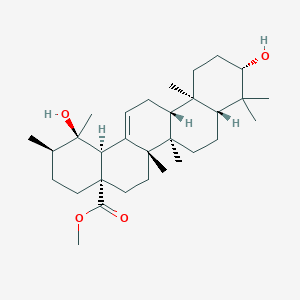
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
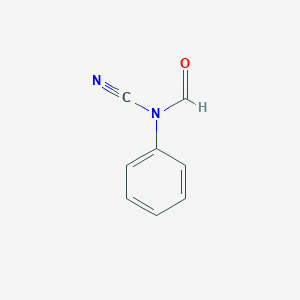
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
